molecular formula C13H16ClN B1677483 (5alpha,8alpha,9alpha)-5,8,9,10-Tetrahydro-5,9-methanobenzocycloocten-8-ylammonium chloride CAS No. 67384-25-2

(5alpha,8alpha,9alpha)-5,8,9,10-Tetrahydro-5,9-methanobenzocycloocten-8-ylammonium chloride

Cat. No.: B1677483
CAS No.: 67384-25-2
M. Wt: 221.72 g/mol
InChI Key: FTKXWCQSVJPWPZ-FCMXFIQISA-N
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Description

Org-6906 is a dual of monoamine uptake inhibitor and α2 adrenoceptor antagonist potentially for the treatment. Org-6906 facilitated potassium-stimulated release of noradrenaline from slices of cortex, displaced [3H]rauwolscine and [3H]dihydroergocryptine from their binding sites but only weakly blocked alpha 1-adrenoceptors. The alpha 2-adrenolytic properties were also apparent in behavioural interaction models. The compound antagonized the sleep-inducing effects of clonidine in chicks and mice and it antagonized the mydriasis induced by clonidine in the rat.

Properties

CAS No.

67384-25-2

Molecular Formula

C13H16ClN

Molecular Weight

221.72 g/mol

IUPAC Name

(1S,9S,10S)-tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine;hydrochloride

InChI

InChI=1S/C13H15N.ClH/c14-13-6-5-10-8-11(13)7-9-3-1-2-4-12(9)10;/h1-6,10-11,13H,7-8,14H2;1H/t10-,11-,13-;/m1./s1

InChI Key

FTKXWCQSVJPWPZ-FCMXFIQISA-N

SMILES

C1C2CC3=CC=CC=C3C1C=CC2[NH3+].[Cl-]

Isomeric SMILES

C1[C@H]2CC3=CC=CC=C3[C@@H]1C=C[C@H]2N.Cl

Canonical SMILES

C1C2CC3=CC=CC=C3C1C=CC2N.Cl

Appearance

Solid powder

Key on ui other cas no.

67384-25-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Org-6906;  Org 6906;  Org6906;  Org-6906 free

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5alpha,8alpha,9alpha)-5,8,9,10-Tetrahydro-5,9-methanobenzocycloocten-8-ylammonium chloride
Reactant of Route 2
(5alpha,8alpha,9alpha)-5,8,9,10-Tetrahydro-5,9-methanobenzocycloocten-8-ylammonium chloride
Reactant of Route 3
(5alpha,8alpha,9alpha)-5,8,9,10-Tetrahydro-5,9-methanobenzocycloocten-8-ylammonium chloride
Reactant of Route 4
(5alpha,8alpha,9alpha)-5,8,9,10-Tetrahydro-5,9-methanobenzocycloocten-8-ylammonium chloride
Reactant of Route 5
(5alpha,8alpha,9alpha)-5,8,9,10-Tetrahydro-5,9-methanobenzocycloocten-8-ylammonium chloride
Reactant of Route 6
(5alpha,8alpha,9alpha)-5,8,9,10-Tetrahydro-5,9-methanobenzocycloocten-8-ylammonium chloride

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